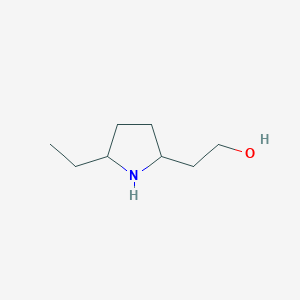![molecular formula C13H21NO B13242362 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13242362.png)
4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C13H21NO. It is a secondary amine and alcohol, characterized by the presence of a 2-methylphenyl group attached to the nitrogen atom and a butanol chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol typically involves the reaction of 2-methylphenyl ethylamine with butan-2-ol under specific conditions. One common method is the reductive amination of 2-methylphenyl ethylamine with butan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the hydrogenation process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: SOCl2 in the presence of pyridine at low temperatures.
Major Products
Oxidation: 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-one.
Reduction: 4-{[1-(2-Methylphenyl)ethyl]amino}butane.
Substitution: 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-yl chloride.
Applications De Recherche Scientifique
4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity and specificity. The 2-methylphenyl group contributes to the compound’s hydrophobic interactions, affecting its overall pharmacokinetics and dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol: Similar structure but with a different position of the methyl group on the phenyl ring.
4-{[1-(2-Methylphenyl)ethyl]amino}butan-1-ol: Similar structure but with the hydroxyl group on a different carbon of the butane chain.
2-Amino-2-(4-methylphenyl)ethanol: Similar structure but with an amino group instead of an amine.
Uniqueness
4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
4-[1-(2-methylphenyl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-6-4-5-7-13(10)12(3)14-9-8-11(2)15/h4-7,11-12,14-15H,8-9H2,1-3H3 |
Clé InChI |
RFYVCTOEEFWENX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)NCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13242283.png)
![1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13242293.png)

![2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13242310.png)

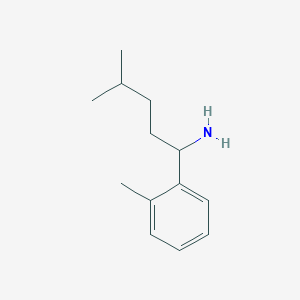
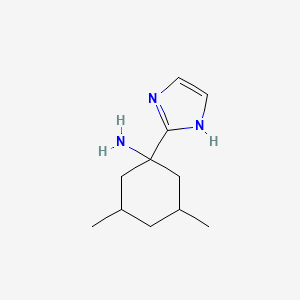

![2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol](/img/structure/B13242327.png)
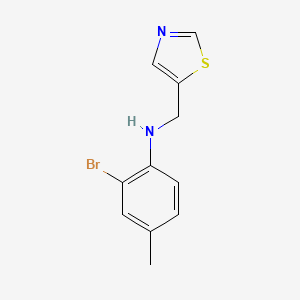
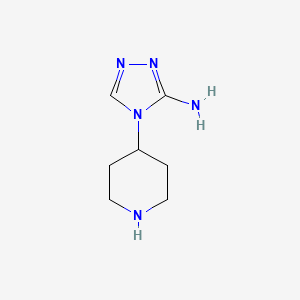

![2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B13242355.png)
